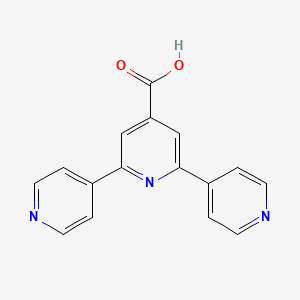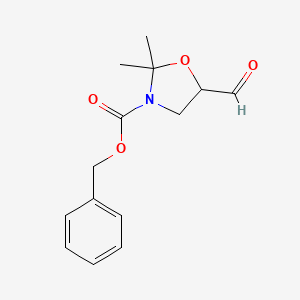
5-Amino-2-(methylamino)pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-(methylamino)pyridine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in various fields of research and industry. This compound is characterized by its unique structure, which includes an amino group, a methylamino group, and a carboxylic acid group attached to a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Amino-2-(methylamino)pyridine-3-carboxylic acid involves starting with 2-chloronicotinic acid. This compound is reacted with methylamine hydrochloride, potassium carbonate, and cuprous bromide in dimethylformamide (DMF) solvent at 100°C to produce 2-methylamino-3-pyridinecarboxylic acid. This intermediate is then reduced with lithium aluminium hydride to obtain the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-(methylamino)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminium hydride is a typical reducing agent used in the synthesis of this compound.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
5-Amino-2-(methylamino)pyridine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Amino-2-(methylamino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylamino-3-pyridinecarboxylic acid: A closely related compound with similar functional groups.
Imidazo[1,2-a]pyridines: These compounds share a similar pyridine ring structure and are used in various chemical and pharmaceutical applications.
Uniqueness
5-Amino-2-(methylamino)pyridine-3-carboxylic acid is unique due to the presence of both amino and methylamino groups, which provide distinct reactivity and potential for diverse applications. Its combination of functional groups allows for versatile chemical modifications and interactions in various research and industrial contexts.
Propriétés
Formule moléculaire |
C7H9N3O2 |
|---|---|
Poids moléculaire |
167.17 g/mol |
Nom IUPAC |
5-amino-2-(methylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c1-9-6-5(7(11)12)2-4(8)3-10-6/h2-3H,8H2,1H3,(H,9,10)(H,11,12) |
Clé InChI |
DHRNXEUYRPSJBG-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=N1)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-(9H-Carbazol-9-yl)-N-phenyl-[1,1'-biphenyl]-4-amine](/img/structure/B13641605.png)


![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;sulfuric acid](/img/structure/B13641617.png)

![Bicyclo[3.2.1]octane-2-sulfonyl chloride](/img/structure/B13641628.png)



![1-(5-Oxaspiro[3.5]nonan-8-yl)cyclopropane-1-sulfonyl chloride](/img/structure/B13641665.png)



![Tert-butyl 2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13641685.png)
